Benzyl 4-methoxybenzene-1-sulfonate
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Overview
Description
Benzyl 4-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by a benzyl group attached to a 4-methoxybenzene ring, which is further substituted with a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methoxybenzene-1-sulfonate typically involves the sulfonation of 4-methoxybenzene (anisole) followed by the introduction of a benzyl group. One common method is the reaction of 4-methoxybenzene with sulfur trioxide (SO₃) in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form 4-methoxybenzenesulfonic acid. This intermediate is then reacted with benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfur trioxide (SO₃) for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nitration: Formation of nitro derivatives of this compound.
Bromination: Formation of bromo derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
Reduction: Formation of reduced benzyl derivatives.
Scientific Research Applications
Benzyl 4-methoxybenzene-1-sulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Catalysis: Employed in catalytic reactions due to its ability to stabilize transition states.
Materials Science: Utilized in the development of advanced materials, including polymers and nanocomposites.
Pharmaceuticals: Investigated for potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of Benzyl 4-methoxybenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The sulfonate group, being a strong electron-withdrawing group, can influence the reactivity and stability of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxybenzene-1-sulfonate: Similar structure but with a hydroxy group instead of a methoxy group.
Benzyl 4-chlorobenzene-1-sulfonate: Contains a chloro group instead of a methoxy group.
Benzyl 4-nitrobenzene-1-sulfonate: Contains a nitro group instead of a methoxy group.
Uniqueness
Benzyl 4-methoxybenzene-1-sulfonate is unique due to the presence of the methoxy group, which significantly enhances its reactivity in electrophilic aromatic substitution reactions compared to its analogs. This makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
53226-51-0 |
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Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
benzyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-17-13-7-9-14(10-8-13)19(15,16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
ACKOHXZHEXYEAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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